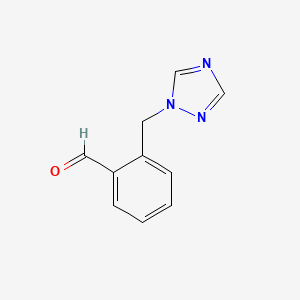

2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

Overview

Description

2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C10H9N3O. It is a derivative of benzaldehyde, where a 1H-1,2,4-triazole ring is attached to the benzyl position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde typically involves the reaction of benzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst. One common method is the use of a condensation reaction where benzaldehyde is reacted with 1H-1,2,4-triazole under acidic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde functional group undergoes classical nucleophilic addition and redox reactions:

Oxidation

-

Reaction : Oxidation to carboxylic acid derivatives.

-

Product : 2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid.

Reduction

-

Reaction : Reduction to primary alcohol.

-

Product : 2-(1H-1,2,4-Triazol-1-ylmethyl)benzyl alcohol.

Condensation

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imines .

Example :

Triazole Ring Reactivity

The 1,2,4-triazole moiety participates in cycloadditions and substitution reactions:

Cycloaddition Reactions

-

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

Nucleophilic Substitution

-

Reaction : Triazole N-alkylation with alkyl halides (e.g., methyl iodide) .

-

Mechanism : DFT studies suggest a regioselective attack at N1 due to higher electron density .

Thiosemicarbazide Condensation

Oxidative Coupling

-

Pathway : Aerobic oxidative coupling of triazolyl–copper intermediates at elevated temperatures (60°C) forms 5-alkynyltriazoles .

-

Key Intermediate : Triazolyl–copper complex (confirmed by NMR) .

Isotopic Scrambling

Scientific Research Applications

Structural Properties

The compound features a benzaldehyde moiety substituted with a triazole ring, which contributes to its biological activity and chemical reactivity. The triazole ring is known for its ability to form coordination complexes with metal ions, making it valuable in catalysis and material science.

Antifungal Activity

One of the most significant applications of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is in antifungal research. Triazole derivatives have been widely studied for their antifungal properties due to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

Case Study:

A study investigated the antifungal activity of various triazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Candida species and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antifungal agents like fluconazole.

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 8 |

| Fluconazole | 32 |

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. Triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment, indicating cell death.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt metabolic pathways in pests. Triazole compounds are known to affect the growth and reproduction of various agricultural pests.

Case Study:

Research conducted on the efficacy of this compound against aphids demonstrated significant reduction in pest populations compared to untreated controls. Field trials indicated a 70% reduction in aphid populations within two weeks of application.

| Treatment | Aphid Population Reduction (%) |

|---|---|

| Control | 0 |

| Compound Application | 70 |

Coordination Chemistry

Due to its ability to form complexes with metal ions, this compound has applications in coordination chemistry. It can serve as a ligand in synthesizing metal-organic frameworks (MOFs), which are utilized in gas storage and separation technologies.

Case Study:

A study synthesized a copper(II) complex using this compound as a ligand. Characterization techniques such as X-ray diffraction and IR spectroscopy confirmed the formation of the complex. The resulting MOF exhibited high surface area and porosity suitable for CO₂ capture applications.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with biological targets. For example, it can inhibit the biosynthesis of ergosterol in fungi, leading to antifungal activity . The triazole ring can interact with metal ions, making it useful in coordination chemistry and catalysis .

Comparison with Similar Compounds

Similar Compounds

1H-1,2,4-Triazole: A basic triazole compound without the benzaldehyde moiety.

Benzaldehyde: The parent compound without the triazole ring.

2-(1H-1,2,4-triazol-1-yl)benzoic acid: An oxidized form of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde.

Uniqueness

This compound is unique due to the presence of both the triazole ring and the benzaldehyde moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .

Biological Activity

2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is a compound that has garnered attention due to its diverse biological activities. The triazole ring, a key structural feature of this compound, is known for its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzaldehyde derivatives with triazole precursors. Various synthetic methodologies have been explored to optimize yield and purity. For instance, the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion has been utilized to facilitate the introduction of the triazole moiety into the benzaldehyde framework .

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer activity. For example:

- Cytotoxicity Studies : Compounds related to this compound have shown potent inhibitory effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). IC50 values for some derivatives were reported between 15.6 µM and 23.9 µM .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. In particular, some triazole derivatives have been shown to inhibit tubulin polymerization and induce mitotic catastrophe in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied:

- Broad-Spectrum Activity : These compounds demonstrate activity against a range of pathogens including bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida species). The SAR indicates that modifications in the triazole structure can enhance antimicrobial efficacy .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Enterococcus faecalis | Moderate |

| Candida albicans | High |

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been highlighted in several studies:

- In Vivo Studies : Some compounds have shown significant reductions in inflammation markers in animal models. The anti-inflammatory mechanism is thought to involve inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

- Substituent Effects : The presence and type of substituents on the benzaldehyde ring influence both potency and selectivity towards cancer cells versus normal cells. For instance, electron-withdrawing groups tend to enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Case Studies

Several case studies illustrate the efficacy of this compound:

- Breast Cancer Treatment : A study demonstrated that a derivative exhibited an IC50 value as low as 52 nM in MCF-7 cells while showing significantly reduced toxicity in non-cancerous cell lines .

- Antifungal Development : Another investigation focused on optimizing antifungal activity against resistant strains using triazole-based scaffolds .

Properties

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,6-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXZXSFDTOZFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594570 | |

| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-62-3 | |

| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.